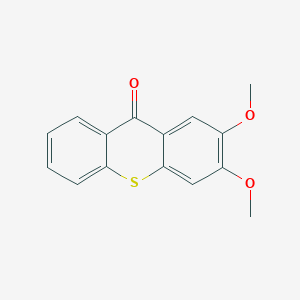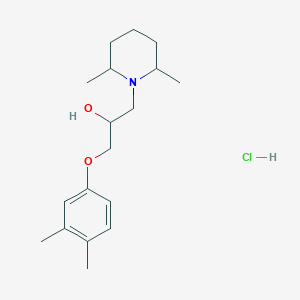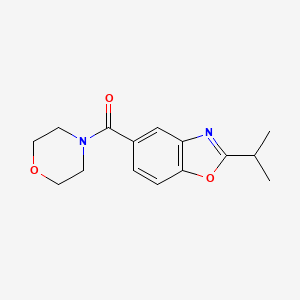
2,3-dimethoxy-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-9H-thioxanthen-9-one (DMTX) is a chemical compound that belongs to the thioxanthene family. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. DMTX has been the subject of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-9H-thioxanthen-9-one as an antipsychotic and antidepressant agent is not fully understood. It is believed to act as a dopamine D2 receptor antagonist in the mesolimbic and mesocortical pathways, which are involved in the regulation of mood, motivation, and reward. It also acts as a serotonin 5-HT2A receptor agonist, which may contribute to its anxiolytic effects.
As a fluorescent probe, 2,3-dimethoxy-9H-thioxanthen-9-one binds to proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The binding of 2,3-dimethoxy-9H-thioxanthen-9-one to proteins induces a conformational change that results in a change in fluorescence intensity.
Biochemical and Physiological Effects
In pharmacology, 2,3-dimethoxy-9H-thioxanthen-9-one has been shown to reduce the activity of dopaminergic neurons in the mesolimbic and mesocortical pathways, which are believed to be hyperactive in schizophrenia. It also increases the activity of serotonergic neurons in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
As a fluorescent probe, 2,3-dimethoxy-9H-thioxanthen-9-one has been shown to bind to a variety of proteins, including bovine serum albumin, lysozyme, and human serum albumin. The binding of 2,3-dimethoxy-9H-thioxanthen-9-one to proteins induces a conformational change that results in a change in fluorescence intensity. This property makes it a useful tool for the study of protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,3-dimethoxy-9H-thioxanthen-9-one is its high solubility in organic solvents, which makes it easy to handle in the laboratory. It is also relatively stable under normal laboratory conditions.
One of the limitations of 2,3-dimethoxy-9H-thioxanthen-9-one is its low water solubility, which makes it difficult to use in aqueous solutions. It is also sensitive to light and air, which may affect its stability over time.
Direcciones Futuras
There are several future directions for the study of 2,3-dimethoxy-9H-thioxanthen-9-one. In pharmacology, further research is needed to fully understand the mechanism of action of 2,3-dimethoxy-9H-thioxanthen-9-one as an antipsychotic and antidepressant agent. This may lead to the development of more effective treatments for schizophrenia, bipolar disorder, and anxiety disorders.
In biochemistry, further research is needed to explore the potential applications of 2,3-dimethoxy-9H-thioxanthen-9-one as a fluorescent probe for the study of protein-ligand interactions. This may lead to the development of new drugs that target specific proteins involved in disease processes.
In materials science, further research is needed to explore the potential applications of 2,3-dimethoxy-9H-thioxanthen-9-one as a precursor for the synthesis of thioxanthene-based organic semiconductors. This may lead to the development of new materials with improved properties for use in OLEDs, OFETs, and organic solar cells.
Conclusion
In conclusion, 2,3-dimethoxy-9H-thioxanthen-9-one is a chemical compound that has potential applications in various fields, including pharmacology, biochemistry, and materials science. Its antipsychotic, antidepressant, and anxiolytic properties make it a potential candidate for the treatment of schizophrenia, bipolar disorder, and anxiety disorders. Its fluorescent properties make it a useful tool for the study of protein-ligand interactions. Further research is needed to fully understand the mechanism of action of 2,3-dimethoxy-9H-thioxanthen-9-one and to explore its potential applications in these fields.
Métodos De Síntesis
The synthesis of 2,3-dimethoxy-9H-thioxanthen-9-one involves the reaction of 2,3-dimethoxybenzaldehyde with 2-mercaptobenzoic acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out in a solvent such as toluene or xylene under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,3-dimethoxy-9H-thioxanthen-9-one has been extensively studied for its potential applications in various fields. In pharmacology, 2,3-dimethoxy-9H-thioxanthen-9-one has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. It acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. These properties make it a potential candidate for the treatment of schizophrenia, bipolar disorder, and anxiety disorders.
In biochemistry, 2,3-dimethoxy-9H-thioxanthen-9-one has been used as a fluorescent probe for the detection of protein-ligand interactions. It has also been used as a photosensitizer for the generation of singlet oxygen in photodynamic therapy.
In materials science, 2,3-dimethoxy-9H-thioxanthen-9-one has been used as a precursor for the synthesis of thioxanthene-based organic semiconductors. These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Propiedades
IUPAC Name |
2,3-dimethoxythioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-17-11-7-10-14(8-12(11)18-2)19-13-6-4-3-5-9(13)15(10)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMJLCXDLHGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-9H-thioxanthen-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)
![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)

![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)

![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
![4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4882666.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)
![2-(4-isopropylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4882689.png)
![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4882728.png)